molecular formula C21H23NO3 B594517 1-Fmoc-3-(hydroxymethyl)piperidine CAS No. 1341328-61-7

1-Fmoc-3-(hydroxymethyl)piperidine

Cat. No.: B594517
CAS No.: 1341328-61-7
M. Wt: 337.419
InChI Key: ZPPUYKUDTAXFHB-UHFFFAOYSA-N
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Description

1-Fmoc-3-(hydroxymethyl)piperidine is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group at the third position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the first position. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amine groups during synthesis processes.

Mechanism of Action

Target of Action

The primary target of 1-Fmoc-3-(hydroxymethyl)piperidine is the amine group in peptide synthesis . The compound is used as a protecting group for amines, particularly in the context of Solid Phase Peptide Synthesis (SPPS) . The role of this compound is to protect the amine group during the synthesis process, preventing unwanted reactions .

Mode of Action

This compound acts by reacting with the amine group to form a Fmoc carbamate . This reaction introduces the Fmoc group, which serves as a protective barrier for the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the formation and removal of the Fmoc protecting group . After the Fmoc group is introduced, it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of this compound is the protection of the amine group during peptide synthesis . This protection allows for the successful synthesis of the peptide without interference from unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by the reaction conditions of the peptide synthesis . The presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction environment needs to be carefully controlled to prevent the formation of side products . For example, the use of 3-(diethylamino)propylamine (DEAPA) instead of piperidine has been shown to minimize the formation of side products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fmoc-3-(hydroxymethyl)piperidine can be synthesized through various methods. One common approach involves the protection of the amine group of 3-(hydroxymethyl)piperidine with the Fmoc group. This is typically achieved by reacting 3-(hydroxymethyl)piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the piperidine derivative using Fmoc-Cl or Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Fmoc-3-(hydroxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxymethyl group.

Major Products Formed

    Deprotection: The major product is 3-(hydroxymethyl)piperidine.

    Substitution: Depending on the reagents used, various substituted piperidine derivatives can be formed.

Scientific Research Applications

1-Fmoc-3-(hydroxymethyl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)piperidine: Lacks the Fmoc protecting group and is more reactive.

    1-Fmoc-piperidine: Similar structure but without the hydroxymethyl group.

    Fmoc-protected amino acids: Used in peptide synthesis with different side chains.

Uniqueness

1-Fmoc-3-(hydroxymethyl)piperidine is unique due to the presence of both the Fmoc protecting group and the hydroxymethyl functional group. This combination allows for selective protection of the amine group while providing a reactive site for further functionalization, making it highly valuable in complex peptide synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-13-15-6-5-11-22(12-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPUYKUDTAXFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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